molecular formula C7H12O4 B14345944 Methyl 2-(acetyloxy)butanoate CAS No. 104555-62-6

Methyl 2-(acetyloxy)butanoate

Cat. No.: B14345944
CAS No.: 104555-62-6
M. Wt: 160.17 g/mol
InChI Key: SMCLTOGKIDNGQW-UHFFFAOYSA-N
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Description

Methyl 2-(acetyloxy)butanoate is an organic compound classified as an ester. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This compound is derived from butanoic acid and is characterized by its unique chemical structure, which includes an acetyloxy group attached to the second carbon of the butanoate chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(acetyloxy)butanoate can be synthesized through the esterification of butanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Butanoic acid+MethanolAcid catalystMethyl 2-(acetyloxy)butanoate+Water\text{Butanoic acid} + \text{Methanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Butanoic acid+MethanolAcid catalyst​Methyl 2-(acetyloxy)butanoate+Water

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation to purify the final product and remove any unreacted starting materials or by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(acetyloxy)butanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form butanoic acid and methanol.

    Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.

    Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: Butanoic acid and methanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(acetyloxy)butanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.

Mechanism of Action

The mechanism of action of methyl 2-(acetyloxy)butanoate involves its hydrolysis in the presence of water and an acid or base catalyst. The ester bond is cleaved, resulting in the formation of butanoic acid and methanol. This reaction is facilitated by the nucleophilic attack of water on the carbonyl carbon of the ester, followed by the elimination of the acetyloxy group.

Comparison with Similar Compounds

Similar Compounds

    Methyl butanoate: Similar structure but lacks the acetyloxy group.

    Ethyl butanoate: Similar ester but with an ethyl group instead of a methyl group.

    Butyl butanoate: Similar ester with a butyl group.

Uniqueness

Methyl 2-(acetyloxy)butanoate is unique due to the presence of the acetyloxy group, which imparts distinct chemical properties and reactivity compared to other simple esters. This functional group allows for specific reactions and applications that are not possible with simpler esters.

Properties

CAS No.

104555-62-6

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

methyl 2-acetyloxybutanoate

InChI

InChI=1S/C7H12O4/c1-4-6(7(9)10-3)11-5(2)8/h6H,4H2,1-3H3

InChI Key

SMCLTOGKIDNGQW-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC)OC(=O)C

Origin of Product

United States

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